Structural Differentiation: 4-Phenoxybutanoyl Chain Length and Terminal Group Effects on Receptor Selectivity
The 4-phenoxybutanoyl chain length in the target compound differentiates it from compounds with alternative linker lengths. SAR studies on 4-phenoxybutanoic acid derivatives demonstrate that a four-carbon linker (butanoyl) is optimal for endothelin ETA receptor binding, with these derivatives achieving low-nanomolar binding affinity and >1000-fold selectivity over the ETB receptor [1]. In contrast, phenoxyethyl (two-carbon) piperidine derivatives in patents such as US3255196A exhibit different biological profiles and are described with distinct therapeutic indications [2]. While direct affinity data for the target compound itself is not available in public literature, the presence of the 4-phenoxybutanoyl moiety, as opposed to shorter (phenoxyethyl) or longer linkers, positions this compound within a pharmacophore space associated with high target selectivity. This structural feature is supported by class-level inference from related 4-phenoxybutanoic acid derivatives [1].
| Evidence Dimension | Linker chain length effect on receptor binding and selectivity |
|---|---|
| Target Compound Data | Contains 4-phenoxybutanoyl chain (4-carbon linker between piperidine nitrogen and terminal phenoxy group) |
| Comparator Or Baseline | Phenoxyethyl piperidines (2-carbon linker) from US3255196A; 4-phenoxybutanoic acid derivatives (4-carbon linker) with ETA receptor affinity |
| Quantified Difference | 4-carbon linker derivatives exhibit low-nanomolar ETA receptor binding and >1000-fold selectivity over ETB receptor (comparator data from structurally related 4-phenoxybutanoic acid series) [1] |
| Conditions | Pharmacophore modeling and in vitro receptor binding assays (ETA/ETB receptor systems) |
Why This Matters
For researchers investigating endothelin receptor pathways or developing selective ETA antagonists, the 4-phenoxybutanoyl chain length is a critical determinant of target engagement and selectivity.
- [1] Astles PC, Brown TJ, Halley F, et al. Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. 1998. View Source
- [2] US3255196A. Phenoxyalkyl piperidine derivatives. United States Patent. Expired. View Source
